molecular formula C7H5F2NO3 B2707754 1,5-Difluoro-2-methoxy-3-nitrobenzene CAS No. 441-31-6

1,5-Difluoro-2-methoxy-3-nitrobenzene

Cat. No.: B2707754
CAS No.: 441-31-6
M. Wt: 189.118
InChI Key: JLIOVJNEVORVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Difluoro-2-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 . This code can be used to generate a 3D structure of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Charge Control in SNAr Reaction : The study by Cervera, Marquet, and Martin (1996) discusses the SNAr (nucleophilic aromatic substitution) reaction in halogenonitrobenzenes, highlighting how different nucleophiles affect the substitution patterns. This research is relevant for understanding the chemical behavior of compounds like 1,5-Difluoro-2-methoxy-3-nitrobenzene in SNAr reactions (M. Cervera, J. Marquet, & Xavier Martin, 1996).

  • Organomercury Compounds Synthesis : Deacon, O'Connor, and Stretton (1986) explored the synthesis and properties of organomercury compounds, including derivatives of methoxy nitrobenzene. Such studies are vital for developing new organometallic compounds with potential applications in various fields (G. Deacon, J. O'Connor, & G. N. Stretton, 1986).

  • Fluorine-Containing Derivatives Synthesis : The paper by Sipyagin et al. (2004) focuses on the synthesis of fluorine-containing derivatives of nitrobenzene, which is relevant for understanding the chemical properties and potential applications of difluoro methoxy nitrobenzene compounds (A. M. Sipyagin et al., 2004).

  • Study of Methoxydefluorination : Bolton and Sandall (1978) investigated the methoxydefluorination of polyfluoronitrobenzenes, providing insights into the reactivity and orientation of fluorine substituents in such compounds. This research contributes to a deeper understanding of the chemical behavior of difluoro nitrobenzene derivatives (R. Bolton & J. Sandall, 1978).

  • Photophysics and Photochemistry of Nitrobenzene : Giussani and Worth (2017) conducted a comprehensive study on the photophysics and photochemistry of nitrobenzene, which is the core structure of this compound. Their findings help in understanding the photochemical behavior of such compounds (A. Giussani & G. Worth, 2017).

  • Electron-Transfer Kinetics of Nitroxide Radicals : Suga, Pu, Oyaizu, and Nishide (2004) studied the electron-transfer rate constants of nitroxide derivatives, including methoxybenzene radicals. This research has implications for the understanding of electron-transfer processes in compounds related to this compound (Takeo Suga, Yong‐Jin Pu, K. Oyaizu, & H. Nishide, 2004).

Safety and Hazards

The safety data sheet (SDS) for 1,5-Difluoro-2-methoxy-3-nitrobenzene should be consulted for detailed safety and hazard information . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

1,5-difluoro-2-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOVJNEVORVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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